A-28086B

Description

Properties

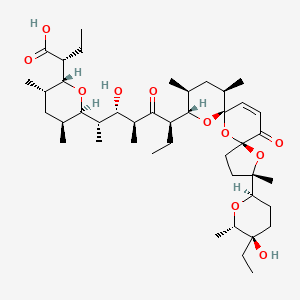

Molecular Formula |

C43H70O11 |

|---|---|

Molecular Weight |

763.0 g/mol |

IUPAC Name |

(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-15-oxo-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid |

InChI |

InChI=1S/C43H70O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-31,33-34,36-38,45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)/t23-,24-,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,37+,38-,40-,41+,42-,43-/m0/s1 |

InChI Key |

FBLJTCGAXDPRJH-BEXJWCDGSA-N |

Isomeric SMILES |

CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=CC(=O)[C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)C)C)O)C)C)C(=O)O |

Canonical SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(=O)C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O |

Synonyms |

A28086B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SCH-58261, a Potent Adenosine A₂A Receptor Antagonist

DISCLAIMER: The compound "A-28086B" as specified in the topic query did not yield conclusive identification in scientific literature searches and is presumed to be a typographical error. This guide focuses on SCH-58261 , a well-characterized and potent adenosine (B11128) A₂A receptor antagonist, which may serve as a representative compound of interest for researchers in the field.

This technical guide provides a comprehensive overview of the mechanism of action of SCH-58261, a non-xanthine derivative that acts as a potent and selective antagonist for the adenosine A₂A receptor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Core Mechanism of Action

SCH-58261 exerts its pharmacological effects by acting as a competitive antagonist at the adenosine A₂A receptor.[1][2][3] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. By binding to the A₂A receptor, SCH-58261 blocks the binding of adenosine and subsequently inhibits this downstream signaling cascade. The antagonism of the A₂A receptor by SCH-58261 has been shown to have various effects, including neuroprotective, anti-inflammatory, and potential anti-tumor activities.[4][5]

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of SCH-58261 have been determined through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of SCH-58261 for Adenosine Receptors

| Receptor Subtype | Species | Kᵢ (nM) | Radioligand Used | Tissue/Cell Line | Reference |

| A₂A | Rat | 2.3 | [³H]CGS 21680 | Striatal Membranes | |

| A₂A | Rat | 0.70 (Kᵈ) | [³H]-SCH 58261 | Striatal Membranes | |

| A₂A | Bovine | 2.0 | [³H]CGS 21680 | Striatal Membranes | |

| A₂A | Human | 1.3 | Not Specified | Not Specified | |

| A₂A | Human | 1.34 (Kᵈ) | [³H]-SCH 58261 | Neutrophil Membranes | |

| A₁ | Rat | Not Specified | Not Specified | Not Specified | |

| A₂B | Not Specified | Not Specified | Not Specified | Not Specified | |

| A₃ | Not Specified | Not Specified | Not Specified | Not Specified |

Table 2: Functional Antagonism and Selectivity of SCH-58261

| Assay | IC₅₀ (nM) | Agonist Antagonized | Cell/Tissue Preparation | Reference |

| Adenosine A₂A Receptor Binding | 15 | Not Applicable | Not Specified | |

| Selectivity Fold | ||||

| vs. A₁ Receptor | 323-fold | Not Applicable | Not Specified | |

| vs. A₂B Receptor | 53-fold | Not Applicable | Not Specified | |

| vs. A₃ Receptor | 100-fold | Not Applicable | Not Specified |

Signaling Pathways

SCH-58261, by blocking the adenosine A₂A receptor, modulates downstream signaling pathways. A primary pathway involves the inhibition of cAMP production. Furthermore, studies have indicated that SCH-58261 can influence other pathways, such as the Nrf2 pathway, through autophagy-mediated degradation of Keap1, which has implications for its neuroprotective effects.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

This protocol is a generalized procedure for determining the binding affinity of SCH-58261 to the adenosine A₂A receptor using a radiolabeled ligand.

1. Membrane Preparation:

-

Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), the radioligand (e.g., [³H]-SCH 58261 or [³H]-CGS 21680), and varying concentrations of unlabeled SCH-58261 (for competition assays) or buffer.

-

The total assay volume is typically 200-250 µL.

-

To determine non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM CGS 21680) is added to a set of wells.

-

Incubate the plate at room temperature (or a specified temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For saturation binding experiments (using varying concentrations of radioligand), determine the Kᵈ (dissociation constant) and Bₘₐₓ (maximum number of binding sites) by non-linear regression analysis.

-

For competition binding experiments, determine the IC₅₀ (concentration of SCH-58261 that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

This protocol outlines a method to assess the functional antagonism of SCH-58261 by measuring its ability to inhibit agonist-stimulated cAMP production.

1. Cell Culture:

-

Culture cells expressing the adenosine A₂A receptor (e.g., HEK293 or CHO cells) in appropriate media and conditions.

-

Seed the cells in 96-well plates and grow to a confluent monolayer.

2. Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with varying concentrations of SCH-58261 for a specified time (e.g., 15-30 minutes).

-

Add a known concentration of an adenosine A₂A receptor agonist (e.g., CGS 21680) to stimulate cAMP production.

-

Incubate for a further period (e.g., 15-30 minutes).

-

Terminate the reaction by lysing the cells and stabilizing the cAMP.

3. cAMP Measurement:

-

Measure the intracellular cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

4. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of SCH-58261.

-

Determine the IC₅₀ value, which is the concentration of SCH-58261 that causes a 50% inhibition of the agonist-induced cAMP response.

Conclusion

SCH-58261 is a highly potent and selective antagonist of the adenosine A₂A receptor. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the inhibition of downstream signaling pathways, most notably the adenylyl cyclase/cAMP pathway. The quantitative data from binding and functional assays confirm its high affinity and selectivity, making it a valuable tool for studying the physiological and pathological roles of the adenosine A₂A receptor. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the properties of this and similar compounds.

References

- 1. SCH 58261 | Adenosine A2a Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SCH 58261 | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 4. SCH-58261 - Wikipedia [en.wikipedia.org]

- 5. Adenosine A2A Receptor Antagonist Sch58261 Improves the Cognitive Function in Alzheimer's Disease Model Mice Through Activation of Nrf2 via an Autophagy-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A-28086B Ionophore Antibiotic: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A-28086 antibiotic complex, a group of polyether ionophore antibiotics, is produced by the bacterium Streptomyces aureofaciens. This complex is comprised of several factors, with the primary components being A-28086A (Narasin) and the subject of this guide, A-28086B (Narasin B). This document provides a comprehensive overview of the discovery, origin, and detailed experimental protocols for the fermentation, isolation, and characterization of the A-28086 antibiotic complex, with a specific focus on factor B. Quantitative data on the physicochemical properties and biological activities of these compounds are presented in structured tables. Furthermore, this guide includes detailed experimental workflows and a representative signaling pathway diagram to illustrate the mechanism of action of this class of ionophore antibiotics.

Discovery and Origin

The A-28086 antibiotic complex was first isolated from the fermentation broth of Streptomyces aureofaciens strain NRRL 8092.[1] The discovery was part of a broader effort to identify novel anticoccidial and antibacterial agents from natural sources. The complex was found to be composed of multiple structurally related factors, which were designated A-28086A, this compound, A-28086D, and A-28086I.[1] The main component, A-28086A, was later identified as narasin (B1676957).[2] this compound, also known as narasin B, is a minor component of this complex, differing from narasin by the presence of a keto group in place of a hydroxyl group.[3]

Physicochemical Properties

The components of the A-28086 complex are polyether monocarboxylic acids, characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes.[1]

| Property | A-28086A (Narasin) | This compound (Narasin B) |

| Molecular Formula | C43H72O11 | C43H70O11 |

| Molecular Weight | 765.03 g/mol | 763.01 g/mol |

| Appearance | Crystalline solid | Crystalline solid |

| Melting Point | 98-100 °C (resolidifies and remelts at 198-200 °C) | 150-153 °C |

| Solubility | Soluble in alcohols, acetone, chloroform, ethyl acetate (B1210297); Insoluble in water | Soluble in alcohols, acetone, chloroform, ethyl acetate; Insoluble in water |

| UV λmax (Ethanol) | 285 nm | Not explicitly reported, but expected to be similar to Narasin A |

Data for A-28086A (Narasin) and this compound (Narasin B) are sourced from multiple references.

Experimental Protocols

Fermentation of Streptomyces aureofaciens

The production of the A-28086 antibiotic complex is achieved through submerged aerobic fermentation of Streptomyces aureofaciens.

Culture Medium: A suitable culture medium for the production of the A-28086 complex contains assimilable sources of carbon, nitrogen, and inorganic salts.

| Component | Example Concentration (g/L) |

| Glucose | 10-20 |

| Soybean Meal | 15-25 |

| Corn Steep Liquor | 5-10 |

| Calcium Carbonate | 2-4 |

| Sodium Chloride | 2-5 |

| Trace Element Solution | 1 mL |

Fermentation Conditions:

-

Inoculum: A vegetative inoculum of S. aureofaciens is prepared by growing the organism in a suitable seed medium.

-

Temperature: 28-32 °C

-

pH: Maintained between 6.5 and 7.5

-

Aeration: Sufficient aeration is provided to maintain dissolved oxygen levels.

-

Agitation: 200-300 rpm

-

Fermentation Time: 96-144 hours, or until substantial antibiotic activity is detected.

Workflow for Fermentation:

Caption: Fermentation workflow for the production of the A-28086 antibiotic complex.

Isolation and Purification of this compound

The A-28086 complex is recovered from the fermentation broth and mycelia by solvent extraction and purified by chromatography.

Protocol:

-

Extraction:

-

The whole fermentation broth is filtered to separate the mycelia from the filtrate.

-

The mycelial cake is extracted with a water-miscible solvent such as methanol (B129727) or acetone.

-

The solvent extract is concentrated under vacuum.

-

The concentrate is then extracted with a water-immiscible solvent like ethyl acetate or chloroform.

-

The filtrate is also extracted with a water-immiscible solvent.

-

The solvent extracts are combined and concentrated to yield a crude antibiotic complex.

-

-

Chromatographic Separation:

-

The crude complex is dissolved in a minimal amount of a suitable solvent (e.g., benzene).

-

The solution is applied to a silica (B1680970) gel column.

-

The column is eluted with a gradient of solvents, for example, a benzene-ethyl acetate mixture.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

This compound (Narasin B) typically elutes before the major component, A-28086A (Narasin).

-

Fractions containing pure this compound are combined, concentrated, and crystallized from a solvent system like acetone-water.

-

Workflow for Isolation and Purification:

Caption: Isolation and purification workflow for this compound.

Biological Activity

The A-28086 complex exhibits activity primarily against Gram-positive bacteria, anaerobic bacteria, and coccidia. The biological activity stems from its ability to disrupt ion gradients across cell membranes.

In Vitro Antibacterial Activity (MIC values in µg/mL):

| Organism | A-28086A (Narasin) | This compound (Narasin B) |

| Staphylococcus aureus | 0.25 - 1.0 | Data not available |

| Streptococcus pyogenes | 0.125 - 0.5 | Data not available |

| Clostridium perfringens | 0.5 - 2.0 | Data not available |

| Bacillus subtilis | 0.125 | Data not available |

| Escherichia coli | >100 | Data not available |

| Pseudomonas aeruginosa | >100 | Data not available |

Mechanism of Action

As a polyether ionophore, this compound functions by transporting cations, primarily monovalent cations like K+ and Na+, across biological membranes. This transport disrupts the natural ion gradients maintained by the cell, leading to a cascade of detrimental effects.

Signaling Pathway and Cellular Effects:

Caption: Proposed mechanism of action for the ionophore antibiotic this compound.

The disruption of the ion balance across the cell membrane leads to a collapse of the membrane potential, which is crucial for essential cellular processes such as ATP synthesis and nutrient transport. The influx of cations and efflux of protons also leads to an imbalance in the intracellular pH. These combined effects ultimately inhibit vital cellular functions and lead to bacterial cell death.

Conclusion

The A-28086 antibiotic complex, and specifically its component this compound, represents a class of potent ionophore antibiotics with significant activity against Gram-positive bacteria and coccidia. While much of the detailed biological data has been generated for the major component, narasin (A-28086A), the information presented in this guide provides a comprehensive foundation for researchers and drug development professionals interested in this class of natural products. Further investigation into the specific biological activities and potential therapeutic applications of this compound is warranted.

References

A-28086B: An In-depth Technical Guide for Researchers

Abstract

A-28086B is a polyether ionophore antibiotic belonging to the carboxylic acid class, closely related to narasin (B1676957) and salinomycin. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its fermentation, isolation, and determination of its antimicrobial activity. The mechanism of action, primarily centered on the disruption of ion gradients across cellular membranes, is also discussed. This guide is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, pharmacology, and medicinal chemistry.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule produced by the fermentation of Streptomyces. Its chemical structure is characterized by a series of interconnected ether rings, a common feature of polyether ionophores.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 58439-94-4 |

| Chemical Formula | C₄₃H₇₀O₁₁ |

| Molecular Weight | 763.02 g/mol |

| Exact Mass | 762.4918 |

| Elemental Analysis | C, 67.69%; H, 9.25%; O, 23.06% |

| IUPAC Name | (S)-2-((2S,3R,5S,6R)-6-((2S,3R,4S,6R)-6-((2S,5S,7S,9R,10R,12S)-2-((2S,5S,6R)-5-ethyl-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)-2,10,12-trimethyl-15-oxo-1,6,8-trioxadispiro[4.1.5.3]pentadec-13-en-9-yl)-3-hydroxy-4-methyl-5-oxooctan-2-yl)-3,5-dimethyltetrahydro-2H-pyran-2-yl)butanoic acid |

| Synonyms | A28086B, this compound, A 28086B |

Biological Activity and Mechanism of Action

This compound is classified as an ionophore antibiotic. Ionophores are lipid-soluble molecules that bind to and transport ions across cell membranes. This disruption of the natural ion gradients is fundamental to their antimicrobial action.

The primary mechanism of action for polyether ionophores like this compound involves the formation of lipid-soluble complexes with alkali metal cations (e.g., K⁺, Na⁺) and subsequent transport of these ions across biological membranes. This leads to a dissipation of the electrochemical gradients that are essential for vital cellular processes, including ATP synthesis and substrate transport. The ultimate consequence for the microbial cell is a loss of viability.

The following diagram illustrates the generalized mechanism of action for an ionophore antibiotic.

References

A-28086B (Narasin B): A Technical Guide for Researchers

CAS Number: 58439-94-4

Chemical Formula: C₄₃H₇₀O₁₁

Molecular Weight: 763.02 g/mol

This technical guide provides an in-depth overview of A-28086B, a polyether ionophore antibiotic also known as Narasin (B1676957) B. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental considerations of this compound.

Chemical and Physical Properties

This compound is a component of the narasin complex, which is produced by the fermentation of Streptomyces aureofaciens. The narasin complex is primarily composed of Narasin A (approximately 96%), with smaller amounts of Narasin B (this compound), D, and I. Like other polyether ionophores, this compound is a lipophilic molecule capable of forming complexes with metal cations and transporting them across biological membranes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58439-94-4 | N/A |

| Chemical Formula | C₄₃H₇₀O₁₁ | N/A |

| Molecular Weight | 763.02 g/mol | N/A |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in methanol (B129727), ethanol, acetone, chloroform, and ethyl acetate (B1210297). Insoluble in water. | [1] |

Mechanism of Action

The primary mechanism of action for this compound, like other carboxylic ionophores, is the disruption of ion gradients across cellular membranes. This is achieved by binding to and transporting monovalent cations, such as potassium (K⁺) and sodium (Na⁺), across the lipid bilayer. This transport disrupts the electrochemical potential of the membrane, leading to a cascade of downstream effects that ultimately result in cell death.

Mechanism of Ionophore Action

Biological Activity

The biological activity of the narasin complex has been primarily characterized by its antimicrobial and anticoccidial properties. Limited data is available specifically for this compound, therefore the following data for "narasin" should be considered representative of the complex.

Antimicrobial Activity

Narasin exhibits potent activity against Gram-positive bacteria, but is largely ineffective against Gram-negative bacteria. This is attributed to the outer membrane of Gram-negative bacteria acting as a permeability barrier.

Table 2: Minimum Inhibitory Concentrations (MIC) of Narasin Against Various Microorganisms

| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus pseudintermedius (MSSP) | 0.06 - 0.25 | 0.125 | 0.125 | [2] |

| Staphylococcus pseudintermedius (MDRSP) | 0.06 - 0.25 | 0.125 | 0.125 | [2] |

| β-haemolytic Streptococcus spp. | 0.06 - 0.25 | 0.125 | 0.125 | [2] |

| Malassezia pachydermatis | 32 - >128 | N/A | N/A | [2] |

| Enterococcus faecium | 0.06 - 0.5 | 0.125 - 0.25 | N/A |

MSSP: Methicillin-susceptible Staphylococcus pseudintermedius; MDRSP: Multidrug-resistant Staphylococcus pseudintermedius

Cytotoxicity

Studies on the cytotoxicity of narasin have been conducted on various cell lines. It is important to note that the cytotoxic effects are a direct consequence of the ionophoric activity and are not specific to cancer cells.

Table 3: Cytotoxicity of Narasin (as EC₅₀ in µM) in Different Cell Lines

| Cell Line | Assay | EC₅₀ (µM) | Reference |

| HepG2 (Human Hepatoma) | MTT | Not specified | |

| LMH (Chicken Hepatoma) | MTT | Not specified | |

| L6 (Rat Myoblasts) | MTT | Not specified |

EC₅₀ values were determined after 24 hours of incubation. The original paper did not provide specific EC₅₀ values in the abstract.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the methodology described for determining the MIC of narasin against clinical isolates.

Antimicrobial Susceptibility Testing Workflow

-

Preparation of Inoculum: Bacterial or yeast isolates are subcultured on appropriate agar (B569324) plates. Colonies are then suspended in a suitable broth to a standardized turbidity.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Analytical Method for Detection in Tissues (LC-MS/MS)

The following is a generalized workflow based on a method for the determination of narasin in animal tissues.

Analytical Workflow for Tissue Analysis

-

Sample Preparation: Tissue samples are homogenized.

-

Extraction: The homogenized sample is extracted with a suitable organic solvent (e.g., methanol or a hexane/ethyl acetate mixture).

-

Purification: The extract is purified using techniques such as solid-phase extraction (SPE) to remove interfering substances.

-

LC-MS/MS Analysis: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and quantification of this compound.

Conclusion

This compound is a polyether ionophore antibiotic with demonstrated antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action, shared with other ionophores, involves the disruption of cellular ion homeostasis. While specific data for this compound is limited, the information available for the narasin complex provides a strong foundation for further research. The experimental protocols outlined in this guide can be adapted for the in-depth investigation of this compound's biological properties and potential applications. As with all research chemicals, appropriate safety precautions should be taken when handling this compound.

References

The Enigmatic Antibiotic A-28086B: An Overview of Uncharacterized Biological Activity

An extensive search of publicly available scientific literature and databases has revealed no specific information on an antibiotic designated as A-28086B. This suggests that "this compound" may be an internal, unpublished compound identifier, a misnomer, or a compound that has not been characterized in accessible scientific literature. Therefore, a detailed technical guide on its specific biological activity, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

While information on this compound is unavailable, this guide will provide a general framework for understanding the biological activity of novel antibiotics, using established methodologies and data presentation formats that would be applicable if such data were available. This will serve as a template for researchers, scientists, and drug development professionals in their investigation of new antimicrobial agents.

I. General Principles of Antibiotic Activity

Antibiotics exert their effects by targeting essential bacterial processes, leading to either the inhibition of growth (bacteriostatic) or cell death (bactericidal). The primary mechanisms of antibiotic action include:

-

Inhibition of Cell Wall Synthesis: Targeting the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leads to cell lysis.

-

Inhibition of Protein Synthesis: Interference with the 30S or 50S ribosomal subunits disrupts messenger RNA (mRNA) translation.

-

Inhibition of Nucleic Acid Synthesis: Targeting enzymes involved in DNA replication (like DNA gyrase and topoisomerase IV) or RNA synthesis (RNA polymerase) prevents cell division and transcription.

-

Disruption of Cell Membrane Function: Altering the integrity of the bacterial cell membrane leads to the leakage of essential intracellular components.

-

Inhibition of Metabolic Pathways: Blocking essential metabolic pathways, such as folic acid synthesis, starves the bacteria of vital nutrients.

II. Hypothetical Data Presentation for a Novel Antibiotic

To illustrate how data for a compound like this compound would be presented, the following tables provide a template for summarizing key quantitative data.

Table 1: In Vitro Antibacterial Activity of a Hypothetical Antibiotic (MIC in µg/mL)

| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | 0.5 |

| Streptococcus pneumoniae ATCC 49619 | Positive | 0.25 |

| Enterococcus faecalis ATCC 29212 | Positive | 1 |

| Escherichia coli ATCC 25922 | Negative | >64 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | >64 |

| Klebsiella pneumoniae ATCC 700603 | Negative | 32 |

Table 2: In Vitro Cytotoxicity of a Hypothetical Antibiotic

| Cell Line | Cell Type | Hypothetical IC50 (µM) |

| HepG2 | Human Liver | >100 |

| HEK293 | Human Kidney | >100 |

| A549 | Human Lung | >100 |

III. Standard Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the biological activity of a novel antibiotic.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution: The antibiotic is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Cytotoxicity Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic effect of an antibiotic on mammalian cell lines.

Methodology:

-

Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the antibiotic for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

IV. Visualizing Mechanisms and Workflows

Diagrams are crucial for representing complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Hypothetical Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Caption: Hypothetical inhibition of the peptidoglycan synthesis pathway.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

The Ionophoric Trio: A Technical Guide to the Interplay of A-28086B (Narasin) and Salinomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The polyether ionophores, exemplified by narasin (B1676957) (also known as A-28086B) and its close structural analog salinomycin (B1681400), represent a class of microbial secondary metabolites with significant biological activities.[1] Initially recognized for their potent anticoccidial and antibacterial properties, these compounds have garnered increasing interest for their potential as anticancer agents. This technical guide provides an in-depth exploration of the relationship between narasin and salinomycin, focusing on their structural similarities, shared mechanisms of action, and distinct biological profiles. We present a comprehensive compilation of their physicochemical and biological data, detailed experimental methodologies for their study, and visual representations of their molecular interactions and biosynthetic origins.

Introduction: A Shared Heritage

Narasin and salinomycin are both polyether carboxylic ionophore antibiotics produced by fermentation of Streptomyces species. Narasin is produced by Streptomyces aureofaciens, while salinomycin is a product of Streptomyces albus.[1][2] Structurally, they are remarkably similar, with narasin being a 4-methyl derivative of salinomycin.[3] This seemingly minor structural difference, however, can influence their biological activity and specificity. Both compounds are characterized by a complex molecular architecture that includes multiple heterocyclic rings and a carboxylic acid group, which are crucial for their ionophoric activity.[2]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of narasin and salinomycin are fundamental to their biological function, influencing their solubility, membrane permeability, and interaction with cations. A summary of these properties is presented in the tables below.

Table 1: Physicochemical Properties of Narasin (this compound)

| Property | Value | Reference |

| Molecular Formula | C43H72O11 | |

| Molecular Weight | 765.02 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 98-100 °C (recrystallized from acetone-water) | |

| Solubility | Soluble in alcohols, acetone, chloroform, ethyl acetate; Insoluble in water. |

Table 2: Physicochemical Properties of Salinomycin

| Property | Value | Reference |

| Molecular Formula | C42H70O11 | |

| Molecular Weight | 751.00 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 112.5-113.5 °C | |

| pKa' | 6.4 (in DMF) | |

| Optical Rotation | [α]D25 -63° (c = 1 in ethanol) | |

| Solubility | Soluble in most organic solvents; Insoluble in water. |

Mechanism of Action: The Ionophore Effect

The primary mechanism of action for both narasin and salinomycin is their function as ionophores. They form lipid-soluble complexes with monovalent cations, such as K+, Na+, and Rb+, and facilitate their transport across biological membranes. This disrupts the natural ion gradients essential for cellular function, leading to a cascade of downstream effects, including altered membrane potential, disruption of cellular metabolism, and ultimately, cell death.

Biological Activities: From Coccidiostats to Anticancer Agents

Anticoccidial and Antibacterial Activity

Both narasin and salinomycin are widely used in the veterinary industry as anticoccidial agents in poultry. Their ionophoric activity is highly effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis. They also exhibit activity against Gram-positive bacteria.

Table 3: Anticoccidial and Antibacterial Spectrum

| Organism | Activity of Narasin | Activity of Salinomycin | Reference |

| Eimeria tenella | Effective | Effective | |

| Eimeria acervulina | Effective | Effective | |

| Eimeria maxima | Effective | Effective | |

| Gram-positive bacteria | Active | Active | |

| Gram-negative bacteria | Inactive | Inactive |

Anticancer Activity

A growing body of research has highlighted the potent anticancer properties of both narasin and salinomycin. They have been shown to selectively target cancer stem cells, a subpopulation of tumor cells responsible for metastasis and relapse.

Table 4: In Vitro Anticancer Activity (IC50 Values)

| Cell Line | Cancer Type | Narasin (µM) | Salinomycin (µM) | Reference |

| MCF-7 | Breast Cancer | 2.219 | ~1-2 | |

| T47D | Breast Cancer | 3.562 | - | |

| MDA-MB-231 | Breast Cancer | 11.76 | - | |

| HepG2 | Liver Cancer | - | - | |

| SCLC cell lines | Small Cell Lung Cancer | - | Varies |

Table 5: Acute Toxicity Data (LD50 Values)

| Species | Route | Narasin (mg/kg) | Salinomycin (mg/kg) | Reference |

| Chicken | Oral | - | - | |

| Mouse | i.p. | - | 18 | |

| Mouse | Oral | - | 50 |

Signaling Pathways Modulated by Narasin and Salinomycin

Salinomycin and the Wnt/β-catenin Signaling Pathway

Salinomycin has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers. It exerts its effect by downregulating the expression and phosphorylation of the LRP6 co-receptor, a key component in the activation of this pathway.

Narasin and the NF-κB Signaling Pathway

Narasin has been identified as an inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Narasin is thought to inhibit NF-κB signaling by preventing the phosphorylation of IκBα, an inhibitor of NF-κB.

Biosynthesis: The Polyketide Pathway

Narasin and salinomycin are synthesized via a type I polyketide synthase (PKS) pathway. This intricate enzymatic machinery assembles the complex carbon skeleton of these molecules from simple precursor units like acetate, propionate, and butyrate. The process involves a series of condensation, reduction, and dehydration reactions catalyzed by a modular PKS enzyme complex.

Experimental Protocols

This section provides an overview of key experimental protocols for the study of narasin and salinomycin.

Isolation of Narasin from Fermentation Broth

Objective: To purify narasin from a Streptomyces aureofaciens fermentation culture.

Materials:

-

Fermentation broth of S. aureofaciens

-

Organic solvents (e.g., methanol (B129727), ethyl acetate, benzene)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Vanillin-H2SO4 spray reagent

Procedure:

-

Extraction: Extract the fermentation broth (both filtrate and mycelial cake) with a suitable organic solvent like methanol or ethyl acetate.

-

Concentration: Concentrate the organic extract under vacuum to obtain a crude extract.

-

Silica Gel Chromatography:

-

Prepare a silica gel column packed in benzene (B151609).

-

Dissolve the crude extract in benzene and load it onto the column.

-

Wash the column with benzene to remove inactive oils.

-

Elute with a gradient of benzene-ethyl acetate. Narasin typically elutes with a higher concentration of ethyl acetate.

-

-

Monitoring: Monitor the fractions using TLC and visualize with a vanillin-H2SO4 spray.

-

Crystallization: Combine the narasin-containing fractions, concentrate, and crystallize from a solvent system like acetone-water.

In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of narasin or salinomycin on a cancer cell line (e.g., MCF-7).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Narasin or salinomycin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of narasin or salinomycin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the drug concentration and calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vitro Anticoccidial Activity Assay

Objective: To evaluate the efficacy of narasin or salinomycin in inhibiting the invasion and development of Eimeria sporozoites in cell culture.

Materials:

-

Eimeria sporozoites (e.g., E. tenella)

-

Host cell line (e.g., Madin-Darby bovine kidney (MDBK) cells)

-

Cell culture medium

-

Narasin or salinomycin

-

Method for quantifying parasite invasion/development (e.g., qPCR, microscopy)

Procedure:

-

Cell Culture: Grow a monolayer of host cells in a multi-well plate.

-

Treatment and Infection: Pre-treat the cells with different concentrations of the ionophore or add it concomitantly with the Eimeria sporozoites.

-

Incubation: Incubate the infected cells for a period that allows for parasite invasion and development.

-

Quantification: Assess the level of infection in treated versus untreated control wells. This can be done by counting intracellular parasites under a microscope or by quantifying parasite DNA using qPCR.

-

Efficacy Calculation: Calculate the percentage of inhibition of parasite invasion or development at different drug concentrations.

Conclusion

Narasin (this compound) and salinomycin are closely related polyether ionophores with a rich history in veterinary medicine and a promising future in human oncology. Their shared ionophoric mechanism of action underpins their broad biological activities. While structurally very similar, subtle differences may account for variations in their potency and target specificity. The detailed understanding of their physicochemical properties, biological activities, and molecular mechanisms of action, as outlined in this guide, is crucial for the continued development and application of these fascinating molecules in both agricultural and clinical settings. Further research into their specific interactions with cellular targets will undoubtedly unveil new therapeutic opportunities.

References

An In-Depth Technical Guide to the Solubility and Stability of A-28086B and Related Polyether Ionophores

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-28086B is a member of the polyether ionophore class of antibiotics, a group of naturally occurring compounds known for their ability to transport cations across lipid membranes. These compounds, including the closely related salinomycin (B1681400) and narasin (B1676957), are characterized by a complex cyclic structure containing multiple ether linkages. Their unique mechanism of action has led to their use as coccidiostats in veterinary medicine and has sparked interest in their potential as anticancer agents. A thorough understanding of the solubility and stability of this compound is critical for its development as a therapeutic agent, impacting formulation, storage, and analytical method development. This guide provides a summary of available data on related compounds to inform research and development efforts for this compound.

Solubility Data

The solubility of polyether ionophores like this compound is a critical parameter for formulation development. Based on data from related compounds, this compound is expected to be poorly soluble in water and more soluble in organic solvents. The following tables summarize the reported solubility of salinomycin and narasin in various solvents.

Table 1: Solubility of Salinomycin

| Solvent | Solubility |

| Acetone | Freely soluble |

| Ethanol | ~200 mg/mL |

| Dimethylformamide (DMF) | ~20 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | ~5-10 mg/mL |

| Water | Insoluble |

| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL |

Table 2: Solubility of Narasin (Sodium Salt)

| Solvent | Solubility |

| Ethanol | Soluble |

| Methanol (B129727) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Aqueous Solutions | Sparingly soluble |

Stability Profile

The stability of this compound will be influenced by factors such as temperature, pH, light, and the presence of oxidizing agents. Data from related compounds suggests that while the solid form is relatively stable, solutions may be prone to degradation.

Table 3: Stability of Salinomycin and Narasin

| Compound | Condition | Observation |

| Salinomycin | Aqueous solution | Not recommended for storage for more than one day. |

| Narasin | Solid, -20°C | Stable for at least 4 years. |

| Narasin | Aqueous solution | Not recommended for storage for more than one day. |

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. Based on information for narasin, a likely degradation pathway for this compound is hydroxylation.

Experimental Protocols

Solubility Determination: Shake-Flask Method

A common method for determining thermodynamic solubility is the shake-flask method.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the compound (e.g., this compound) to a known volume of the desired solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. The following is a representative protocol based on methods developed for salinomycin and narasin.

Protocol:

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV-Vis detector at an appropriate wavelength (e.g., 210 nm) or a Mass Spectrometer (MS) for enhanced specificity and sensitivity.

-

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Forced Degradation Study:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photodegradation: Expose the drug substance solution to UV light (254 nm) and visible light.

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the API peak from all degradation product peaks.

Visualizations

Caption: Experimental Workflow for Solubility and Stability Testing.

Caption: Hypothetical Degradation Pathway for this compound.

Conclusion

While specific data for this compound is limited, the information available for the closely related polyether ionophores, salinomycin and narasin, provides a valuable framework for initiating its physicochemical characterization. This compound is anticipated to have low aqueous solubility and be susceptible to degradation in solution, particularly through hydroxylation. The development of a robust, stability-indicating analytical method, such as the representative HPLC protocol described, will be paramount for accurate quantification and stability assessment. The experimental designs and data presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals working with this compound, enabling a more efficient and informed development process. Further empirical studies on this compound are necessary to definitively establish its solubility and stability profile.

Procuring A-28086B for Research: A Technical Guide

For researchers, scientists, and drug development professionals seeking to acquire the ionophore antibiotic A-28086B for investigational purposes, this technical guide provides a comprehensive overview of sourcing options, key biological activities, and relevant experimental protocols. Given that this compound is primarily available through custom synthesis, this guide also furnishes detailed information on its close structural and functional analogs, narasin (B1676957) and salinomycin (B1681400), to inform research design and experimental planning.

Sourcing this compound

Table 1: Potential Custom Synthesis Suppliers

| Supplier Category | Potential Companies | Services Offered |

| Custom Synthesis Specialists | MedKoo Biosciences | Custom synthesis of complex organic molecules for research. |

| Other specialized chemical synthesis companies | Synthesis of non-catalog compounds, route design, and optimization. |

When requesting a custom synthesis for this compound (CAS Number: 58439-94-4), it is crucial to provide the supplier with the complete chemical name, structure, and desired purity. As a complex natural product, the synthesis of this compound is a multi-step process, and lead times can be significant. Researchers should inquire about the synthesis timeline, potential for impurity profiling, and analytical data that will be provided with the final product, such as NMR, HPLC, and mass spectrometry data.

Technical Profile of this compound and its Analogs

This compound belongs to the class of polyether ionophore antibiotics, which are characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. This disruption of ion gradients is central to their biological activity. Due to the limited publicly available data specifically for this compound, this guide will leverage the extensive research conducted on its close analogs, narasin and salinomycin, to provide insights into its likely mechanism of action and biological effects.

Mechanism of Action

Ionophore antibiotics like this compound, narasin, and salinomycin act by inserting into the cell membrane and facilitating the transport of cations, such as K+ and Na+, down their electrochemical gradients. This dissipation of ion gradients can lead to a cascade of cellular events, including:

-

Disruption of Mitochondrial Function: Alterations in mitochondrial membrane potential.

-

Induction of Oxidative Stress: Increased production of reactive oxygen species (ROS).

-

Induction of Apoptosis: Programmed cell death.

-

Inhibition of Specific Signaling Pathways: Interference with key cellular communication networks.

Signaling Pathways

Research on narasin and salinomycin has implicated their activity in the modulation of several critical signaling pathways involved in cancer progression. Given the structural similarity, it is plausible that this compound affects similar pathways.

Narasin has been shown to inhibit the proliferation, migration, and invasion of cancer cells by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[1][2][3][4][5] This is achieved by preventing the phosphorylation of key downstream effectors like SMAD3 and STAT3.

Caption: Narasin (as a proxy for this compound) inhibits TGF-β/SMAD3 and IL-6/STAT3 signaling.

Salinomycin has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway. It can block the phosphorylation of the Wnt co-receptor LRP6, leading to the degradation of β-catenin and downregulation of Wnt target genes.

Caption: Salinomycin (as a proxy for this compound) inhibits the Wnt/β-catenin signaling pathway.

Quantitative Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for narasin and salinomycin in various cancer cell lines. This data can serve as a starting point for determining appropriate concentrations for in vitro studies with this compound.

Table 2: IC50 Values of Narasin in Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 (µM) |

| MCF-7 | ER+ | 2.219 |

| T47D | ER+ | 3.562 |

| MDA-MB-231 | Triple-Negative | 11.76 |

Table 3: IC50 Values of Salinomycin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | 230 |

| MCF-7 | Breast Adenocarcinoma | Varies (µM range) |

| HB4a (non-tumor) | Breast | More resistant than MCF-7 |

| SCLC cell lines | Small Cell Lung Cancer | Varies (µM range) |

| MDA-MB-361 ALDH+ | Breast Cancer Stem-like | 1.56 (as Sali-NP-HER2) |

| MDA-MB-361 ALDH- | Breast Cancer | 7.80 (as Sali-NP-HER2) |

| MDA-MB-231 | Breast Cancer | 4.9 ± 1.6 (µM) |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Complete cell culture medium

-

This compound (or analog) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Complete cell culture medium

-

This compound (or analog) stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.

Materials:

-

Culture plates or slides

-

Complete cell culture medium

-

This compound (or analog) stock solution

-

Fluorescent cationic dye (e.g., TMRE, TMRM, or JC-1)

-

FCCP (a mitochondrial uncoupler, as a positive control)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells on a suitable platform for imaging or fluorescence reading.

-

Treat cells with this compound for the desired time.

-

Incubate the cells with the fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound on cancer cells.

Caption: A general experimental workflow for the in vitro evaluation of this compound.

References

- 1. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways | Semantic Scholar [semanticscholar.org]

- 3. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A-28086B (Narasin B): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-28086B, more commonly known as Narasin (B1676957) B, is a polyether ionophore antibiotic belonging to the carboxylic acid class.[1][2] It is structurally related to narasin and salinomycin.[3] Produced through the fermentation of Streptomyces aureofaciens, Narasin B is a component of the commercial product narasin, which is primarily composed of Narasin A (approximately 96%), with smaller amounts of Narasin B, D, and I.[1][4] While its primary application has been in veterinary medicine as a coccidiostat and growth promoter in livestock, recent research has unveiled its potential in other therapeutic areas, including oncology. This document provides an in-depth technical overview of this compound (Narasin B), summarizing key quantitative data, detailing experimental protocols from seminal studies, and illustrating its known signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄₃H₇₂O₁₁ | |

| Molecular Weight | 765.0 g/mol | |

| CAS Number | 58439-94-4 | |

| Solubility | Soluble in alcohol, acetone, DMF, DMSO, benzene, chloroform, ethyl acetate. Insoluble in water. |

Mechanism of Action

The primary mechanism of action of Narasin B, like other polyether ionophores, is its ability to transport cations across biological membranes. It forms lipid-soluble, reversible complexes with monovalent cations, particularly potassium (K+), sodium (Na+), and rubidium (Rb+). This action disrupts the natural transmembrane ion gradients, which are crucial for numerous cellular functions and the metabolism of susceptible organisms like coccidia. This disruption of ion homeostasis is the basis for its antimicrobial and antiprotozoal activities. The antimicrobial spectrum is mainly limited to Gram-positive bacteria, including Enterococcus spp., Staphylococcus spp., and Clostridium perfringens.

Quantitative Data

Anticancer Activity: In Vitro IC50 Values

Recent studies have highlighted the potential of narasin as an anticancer agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of narasin against various breast cancer cell lines after 72 hours of treatment.

| Cell Line | Type | IC50 (µM) | Reference |

| MCF-7 | ERα-positive Breast Cancer | 2.219 | |

| T47D | ERα-positive Breast Cancer | 3.562 | |

| MDA-MB-231 | Triple-negative Breast Cancer | 11.76 |

Antiviral Activity

| Virus | IC50 (µM) | Reference |

| Dengue Virus (DENV2) | 0.39 |

Toxicity Data

| Organism | Route of Administration | LD50 (mg/kg) | Reference |

| Chicken | Oral | 67 | |

| Horse | Oral | 0.8 | |

| Swine | Oral | 8.9 |

Key Experimental Protocols

Cell Viability Assay for Anticancer Activity

Objective: To determine the effect of narasin on the viability of breast cancer cells.

Methodology:

-

Cell Culture: MCF-7, T47D, and MDA-MB-231 breast cancer cell lines were cultured in appropriate media.

-

Treatment: Cells were treated with varying concentrations of narasin (typically 1-10 µM) for 72 hours.

-

Viability Assessment: Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

In Vivo Tumor Growth and Metastasis Model

Objective: To investigate the in vivo antitumor activities of narasin.

Methodology:

-

Animal Model: Four-week-old female BALB/c athymic nude mice were used.

-

Tumor Cell Implantation: MCF-7 cells were used to establish a subcutaneous xenograft model. For metastasis studies, MCF-7-Luc cells were injected into the left ventricle.

-

Treatment: Mice were treated with narasin (0.5 and 1.5 mg/kg) or a vehicle control (DMSO) via intraperitoneal injection every two days for a specified period (e.g., 14 days for tumor growth, 50 days for metastasis).

-

Tumor Measurement: Tumor volume and weight were measured to assess the effect on tumor growth.

-

Metastasis Assessment: Bioluminescence imaging was used to detect tumor metastasis.

-

Toxicity Monitoring: Animal body weight was monitored to assess treatment-related toxicity.

Signaling Pathways

Narasin has been shown to inhibit tumor metastasis and growth in ERα-positive breast cancer cells by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways. A related polyether ionophore, salinomycin, has been demonstrated to inhibit the epithelial-mesenchymal transition (EMT) in retinal pigment epithelial cells by targeting both the pTAK1/p38 and Smad2 signaling pathways induced by TGFβ.

TGF-β/SMAD Signaling Pathway Inhibition by Narasin

The following diagram illustrates the proposed mechanism of narasin's inhibitory effect on the TGF-β/SMAD3 signaling pathway.

IL-6/STAT3 Signaling Pathway Inhibition by Narasin

The diagram below depicts the proposed inhibitory action of narasin on the IL-6/STAT3 signaling pathway.

References

In-Depth Technical Guide: Safety and Handling of A-28086B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A-28086B is an ionophore antibiotic intended for research use only. It is not for human or veterinary use.[1] This guide has been compiled from data on related ionophore antibiotics, narasin (B1676957) and salinomycin (B1681400), due to the limited availability of specific safety and handling information for this compound. All procedures should be conducted with the utmost caution by trained personnel.

Introduction to this compound

This compound is an ionophore antibiotic that is structurally related to narasin and salinomycin.[1] Like other ionophores, it functions by transporting ions across biological membranes, thereby disrupting the transmembrane ion concentration gradients essential for cellular function and survival.[2] This activity underlies its antibiotic properties.

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 58439-94-4 |

| Chemical Formula | C43H70O11 |

| Molecular Weight | 763.02 g/mol |

| Synonyms | A28086B, A 28086B |

| Appearance | Solid (form may vary) |

| Storage | Store at -20°C for long-term stability. |

Hazard Identification and Toxicology

As an ionophore antibiotic, this compound should be handled as a hazardous substance. The primary toxic effects of related compounds are mediated by the disruption of normal ionic gradients, which can lead to mitochondrial damage and a lack of cellular energy.[3]

Potential Hazards:

-

Acute Toxicity: Related compounds like narasin and salinomycin are classified as fatal or toxic if swallowed.[4]

-

Organ Specific Toxicity: The primary target organs for ionophore toxicity are the heart and skeletal muscles. Cardiotoxicity and muscle degeneration are well-documented toxic effects in various animal species.

-

Neurotoxicity: Some ionophores have been associated with neurotoxic effects, leading to neuropathy manifested by myelin degeneration and ataxia.

-

Eye and Skin Irritation: May cause serious eye damage and skin irritation.

Quantitative Toxicity Data (for related compounds):

| Compound | Test | Species | Route | Value |

| Monensin | LD50 | Horse | Oral | 2-3 mg/kg |

| Monensin | LD50 | Dog | Oral | 20 mg/kg |

| Monensin | LD50 | Cattle | Oral | 20-80 mg/kg |

| Lasalocid | LD50 | Horse | Oral | 21.5 mg/kg |

Data extrapolated from studies on related ionophore antibiotics.

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

For handling larger quantities (25g to 1kg), a Class II biological safety cabinet may be appropriate.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. For tasks with a higher risk of exposure, consider a chemical-resistant apron.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is required.

-

Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

General Handling Procedure:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and the work area (fume hood) is clean and prepared.

-

Weighing: If weighing the solid compound, do so carefully to avoid generating dust. A balance with a draft shield is recommended.

-

Solution Preparation:

-

This compound is soluble in organic solvents such as ethanol, methanol, DMSO, and dimethylformamide.

-

When dissolving, add the solvent slowly to the solid.

-

To enhance aqueous solubility, an organic solvent solution can be diluted into aqueous buffers. It is not recommended to store aqueous solutions for more than one day.

-

-

Spill Cleanup:

-

Minor Spills: Wear appropriate PPE. Dampen the spilled material with water to prevent dusting. Gently sweep or vacuum the material into a suitable, labeled container for disposal.

-

Major Spills: Evacuate the area. Alert emergency responders. Contain the spill with sand, earth, or vermiculite.

-

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathways

General Mechanism of Ionophore Antibiotics:

Ionophore antibiotics like this compound are lipid-soluble molecules that transport ions across cell membranes. This disrupts the electrochemical gradients necessary for various cellular processes. Carboxylic ionophores, such as those related to this compound, typically exchange a monovalent cation (like K+) for a proton (H+), leading to a net influx of protons and efflux of potassium, which can alter intracellular pH and ion concentrations.

Signaling Pathway Disruption:

The disruption of ion gradients can have profound effects on cellular signaling. While specific pathways for this compound are not elucidated, related ionophores are known to:

-

Induce Cell Stress: The profound deregulation of cation conductivity leads to cellular stress.

-

Interfere with Stem Cell Pathways: Salinomycin has been shown to interfere with canonical stem cell pathways like Wnt and Hedgehog.

Below is a conceptual diagram illustrating the general mechanism of action of a carboxylic ionophore antibiotic.

Caption: General mechanism of a carboxylic ionophore like this compound.

Experimental Workflow for Handling this compound:

The following diagram outlines a logical workflow for researchers handling this compound.

Caption: A logical workflow for the safe handling of this compound in a research setting.

References

Methodological & Application

Application Notes and Protocols for A-28086B in Ion Transport Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-28086B is a carboxylic polyether ionophore antibiotic belonging to the same class as narasin (B1676957) and salinomycin. These molecules are renowned for their ability to transport cations across biological membranes, making them invaluable tools for studying the mechanisms of ion transport and their physiological consequences. This compound, like its analogs, acts as a mobile carrier, forming a lipid-soluble complex with a cation and facilitating its movement down its electrochemical gradient. This process is typically coupled to the counter-transport of a proton (H+), resulting in an electrically neutral exchange that can disrupt cellular ion homeostasis and dissipate transmembrane ion gradients.

These application notes provide an overview of the use of this compound in studying ion transport, including its mechanism of action, and protocols for key experiments. Due to the limited specific data available for this compound, the information and protocols provided are largely based on studies of the closely related and well-characterized ionophores, narasin and salinomycin.

Mechanism of Action

This compound functions as a cation/H+ antiporter. Its lipophilic exterior allows it to readily insert into lipid bilayers. The polar interior of the molecule contains oxygen atoms that coordinate with a specific cation, forming a cage-like structure. This complex then diffuses across the membrane. On the opposite side of the membrane, the cation is released, and a proton is bound, allowing the ionophore to return to its original conformation and repeat the cycle. This continuous exchange disrupts the ionic gradients of Na+ and K+, which are crucial for maintaining membrane potential, driving secondary active transport, and regulating cell volume.

Signaling Pathways and Cellular Effects

The disruption of ion gradients by this compound can trigger a cascade of downstream cellular events. By altering the membrane potential and intracellular ion concentrations, this compound can indirectly affect various signaling pathways. For instance, changes in intracellular Ca2+ levels, which can be influenced by Na+/Ca2+ exchangers, can impact calcium-dependent signaling pathways that regulate processes such as neurotransmission, muscle contraction, and gene expression.

Data Presentation

The following tables summarize quantitative data obtained from studies on narasin and salinomycin, which are structurally and functionally similar to this compound. This data can be used as a starting point for designing experiments with this compound.

Table 1: Ion Selectivity of a Related Ionophore (Salinomycin)

| Cation | Relative Selectivity |

| K+ | +++ |

| Na+ | ++ |

| Rb+ | + |

| Cs+ | +/- |

| Li+ | - |

Data adapted from studies on salinomycin, a close analog of this compound. Selectivity can be influenced by the experimental system.

Table 2: Exemplary Effective Concentrations of Related Ionophores in Biological Assays

| Compound | Assay | Cell Type/System | Effective Concentration | Observed Effect |

| Narasin | Coccidiostat | Poultry | 60-80 mg/kg feed | Prevention of coccidiosis |

| Salinomycin | Cytotoxicity | Human cancer cell lines | 1-10 µM | Induction of apoptosis |

| Salinomycin | Mitochondrial Respiration | Isolated rat liver mitochondria | 1-5 µM | Inhibition of State 3 respiration |

| Narasin | Rumen Fermentation | Cattle | ~13 ppm in diet | Increased propionate (B1217596) production |

These values are indicative and optimal concentrations for this compound should be determined empirically for each specific application.

Experimental Protocols

The following are detailed protocols for key experiments to study the ion transport mechanisms of this compound. These protocols are based on established methods for other polyether ionophores.

Protocol 1: Measurement of Ion Flux using a Fluorescent Indicator

This protocol describes the use of a Na+-sensitive fluorescent dye to measure this compound-mediated sodium influx into cells.

Materials:

-

Cells of interest (e.g., cultured cell line)

-

Sodium-sensitive fluorescent dye (e.g., Corona™ Green)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with and without Na+

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Wash the cells once with Na+-free HBSS.

-

Incubate the cells with the sodium-sensitive dye according to the manufacturer's instructions (e.g., 5 µM Corona™ Green in Na+-free HBSS for 60 minutes at 37°C).

-

Wash the cells twice with Na+-free HBSS to remove extracellular dye.

-

-

Assay:

-

Add 100 µL of Na+-free HBSS to each well.

-

Place the plate in a fluorescence plate reader and record the baseline fluorescence (Excitation/Emission appropriate for the dye, e.g., ~488/525 nm for Corona™ Green).

-

Prepare a 2X working solution of this compound in Na+-containing HBSS at various concentrations.

-

Add 100 µL of the 2X this compound working solution to the wells to initiate Na+ influx.

-

Immediately begin kinetic fluorescence readings for a defined period (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

Subtract the baseline fluorescence from the kinetic readings.

-

The rate of fluorescence increase is proportional to the rate of Na+ influx.

-

Plot the initial rate of fluorescence change against the concentration of this compound to determine the dose-response relationship.

-

Protocol 2: Measurement of Mitochondrial Respiration

This protocol assesses the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

-

Isolated mitochondria or intact cells

-

High-resolution respirometer (e.g., Oroboros O2k or Seahorse XF Analyzer)

-

Respiration buffer (e.g., MiR05 for isolated mitochondria)

-

Respiratory substrates (e.g., pyruvate, malate, glutamate)

-

ADP

-

This compound stock solution

-

Oligomycin (B223565) (ATP synthase inhibitor)

-

FCCP (uncoupler)

-

Rotenone (B1679576) and Antimycin A (Complex I and III inhibitors)

Procedure (using isolated mitochondria):

-

Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.

-

Mitochondria Preparation: Add a known amount of isolated mitochondria to the respirometer chambers containing respiration buffer.

-

Substrate Addition: Add respiratory substrates to initiate basal respiration (State 2).

-

State 3 Respiration: Add a saturating amount of ADP to induce maximal coupled respiration (State 3).

-

This compound Titration: After a stable State 3 rate is achieved, perform a stepwise titration of this compound, allowing the OCR to stabilize after each addition.

-

Controls:

-

In a separate experiment, after achieving State 3, add oligomycin to measure proton leak (State 4o).

-

Subsequently, titrate FCCP to determine the maximal capacity of the electron transport system (ETS).

-

Finally, add rotenone and antimycin A to inhibit mitochondrial respiration and determine residual oxygen consumption.

-

-

Data Analysis:

-

Calculate the OCR at each concentration of this compound.

-

Normalize the OCR to the amount of mitochondria or cellular protein.

-

Determine the IC50 of this compound for inhibition of State 3 respiration.

-

Conclusion